![molecular formula C13H12Cl2O5 B14627030 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate CAS No. 55972-38-8](/img/structure/B14627030.png)
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate is an organic compound that belongs to the family of 2,4-dichlorophenoxyacetic acid derivatives. These compounds are known for their diverse applications, particularly in the field of herbicides. The compound’s structure includes a 2,4-dichlorophenoxy group, which is linked to an acetyl group and further connected to an ethyl prop-2-enoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl prop-2-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and efficient separation techniques to isolate the desired product. The purity of the final product is ensured through distillation and recrystallization processes.
化学反応の分析
Types of Reactions
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid, leading to the formation of 2,4-dichlorophenoxyacetic acid and ethyl prop-2-enoate.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carboxylic acids.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethyl prop-2-enoate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with herbicidal properties.
Industry: Utilized in the formulation of herbicides for agricultural applications.
作用機序
The mechanism of action of 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in plants. This results in the disruption of normal plant development and ultimately causes the death of the targeted weeds.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetyl chloride: Another derivative used in organic synthesis.
2,4-Dichlorophenoxyethyl acetate: A related compound with similar herbicidal properties.
Uniqueness
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This makes it particularly effective in certain herbicidal formulations, offering advantages in terms of stability and efficacy compared to other similar compounds.
特性
CAS番号 |
55972-38-8 |
|---|---|
分子式 |
C13H12Cl2O5 |
分子量 |
319.13 g/mol |
IUPAC名 |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C13H12Cl2O5/c1-2-12(16)18-5-6-19-13(17)8-20-11-4-3-9(14)7-10(11)15/h2-4,7H,1,5-6,8H2 |
InChIキー |
DTJHBCNYRYGBMD-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphaniumolate](/img/structure/B14626950.png)
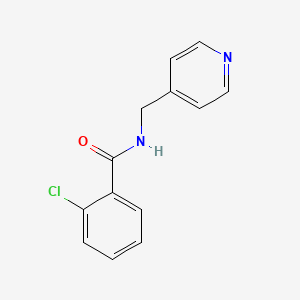
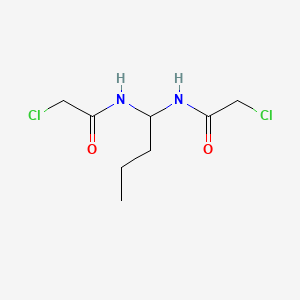

![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
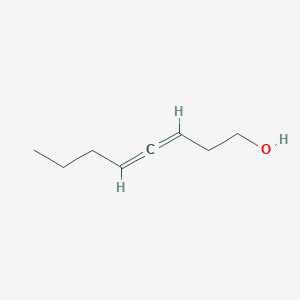
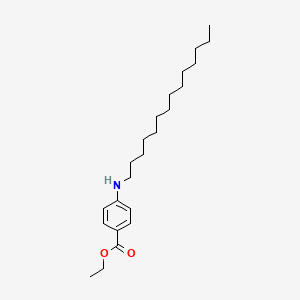
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)


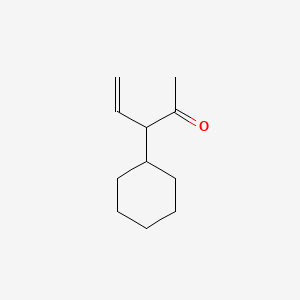
![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
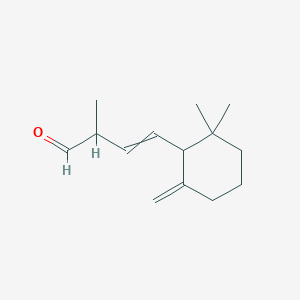
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
